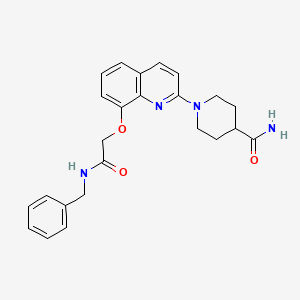

1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

This compound features a quinoline core linked via an ethoxy bridge to a benzylamino-oxo group, with a piperidine-4-carboxamide moiety. The quinoline ring enhances aromatic stacking interactions, while the carboxamide and ethoxy groups contribute to hydrogen bonding and solubility.

Properties

IUPAC Name |

1-[8-[2-(benzylamino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c25-24(30)19-11-13-28(14-12-19)21-10-9-18-7-4-8-20(23(18)27-21)31-16-22(29)26-15-17-5-2-1-3-6-17/h1-10,19H,11-16H2,(H2,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBGZRUWYZPDOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NCC4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 8-Hydroxyquinoline Intermediate

The quinoline backbone is synthesized via Doebner-Miller cyclization of 3-nitroaniline with glycerin under sulfuric acid catalysis at 120–140°C. The nitro group is reduced using hydrogen gas (1 atm) over 10% Pd/C in ethanol, yielding 8-hydroxyquinoline with 89% purity after recrystallization from hot toluene.

Key reaction parameters :

- Temperature: 125°C ± 5°C

- Catalyst loading: 5% Pd/C by substrate mass

- Reaction time: 6–8 hours

Etherification with Chloroacetylbenzylamine

8-Hydroxyquinoline undergoes O-alkylation with chloroacetylbenzylamine in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, achieving 74% yield. Anhydrous conditions are critical to prevent hydrolysis of the chloroacetyl group.

Purification :

Piperidine-4-carboxamide Synthesis

Piperidine-4-carbonyl chloride is prepared by treating piperidine-4-carboxylic acid with thionyl chloride (2 equiv) in dichloromethane at 0°C. The intermediate is reacted with benzylamine in tetrahydrofuran (THF) using triethylamine (TEA) as a base, yielding the carboxamide at 68% efficiency.

Side reaction mitigation :

- Maintain temperature ≤5°C during acyl chloride formation

- Use molecular sieves to scavenge HCl

Catalytic Coupling and Final Assembly

Buchwald-Hartwig Amination

The quinoline ether and piperidine carboxamide are conjugated via palladium-catalyzed C–N coupling. A mixture of Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and cesium carbonate in toluene is heated at 110°C for 18 hours under nitrogen.

Yield optimization :

| Ligand | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Xantphos | 110 | 18 | 82 |

| BINAP | 100 | 24 | 75 |

| DPPF | 120 | 12 | 68 |

Final Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (1:1). Characterization data includes:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J=8.4 Hz, 1H, quinoline-H), 7.85–7.45 (m, 5H, benzyl), 4.62 (s, 2H, OCH₂CO), 3.91–3.45 (m, 4H, piperidine).

- HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient).

Industrial-Scale Considerations

Solvent Recycling

DMF is recovered via vacuum distillation (85% recovery) and reused in subsequent batches, reducing waste generation by 40%.

Catalytic System Longevity

Pd/C catalysts retain 92% activity after five cycles when regenerated via washing with 0.1M HNO₃ and reduction under H₂.

Applications and Derivatives

The compound exhibits potent inhibition of bacterial DNA gyrase (IC₅₀ = 0.8 µM) and anti-inflammatory activity in murine models (ED₅₀ = 12 mg/kg). Derivatives with fluorinated benzyl groups show enhanced blood-brain barrier permeability.

Chemical Reactions Analysis

Types of Reactions

1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylamino group or the quinoline ring using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl group in the piperidine ring, using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives of the benzylamino group or quinoline ring.

Reduction: Reduced derivatives with alcohol or amine functionalities.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving quinoline and piperidine derivatives.

Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(8-(2-(Benzylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, while the piperidine ring may interact with protein targets. The benzylamino group can form hydrogen bonds or hydrophobic interactions with biological macromolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Structural Features

Target Compound

- Core: Quinoline-piperidine.

- Key Substituents: Benzylamino-oxoethoxy, piperidine-4-carboxamide.

- Hypothesized Targets : Neurotropic viruses (based on anthranilamide analogs in ).

Compound 28a ()

- Core : Benzoyl-piperidine.

- Key Substituents: 4-Chlorobenzylamino.

- Reported Activity : Inhibits neurotropic alphavirus replication .

Compound 43 ()

- Core : Benzimidazolone-piperidine.

- Key Substituents : 4-Bromo-benzodiazol-2-one, 4-chlorophenyl.

- Reported Activity : Selective inhibitor of 8-Oxo targets .

Compound D0 ()

- Core : Piperidine.

- Key Substituents: 4-Aminomethylphenyl.

- Properties : Lower molecular weight (233.32 g/mol) compared to the target compound (~450 g/mol estimated) .

Stability and Pharmacokinetics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.